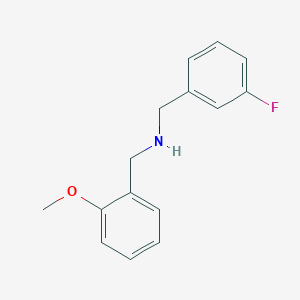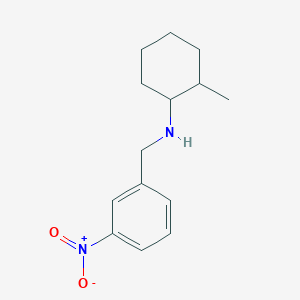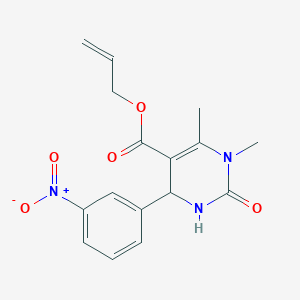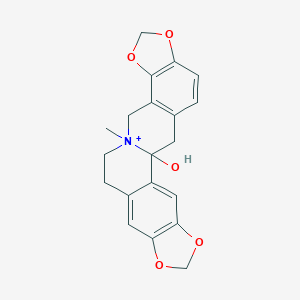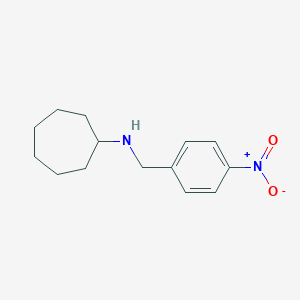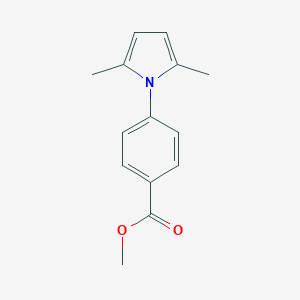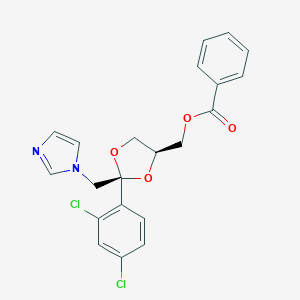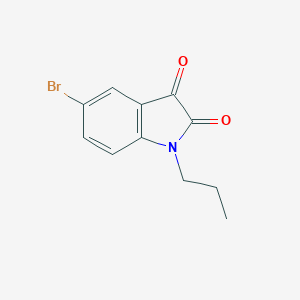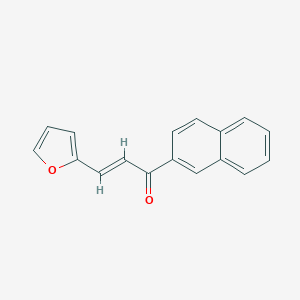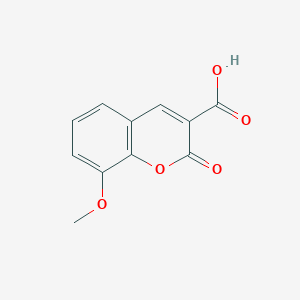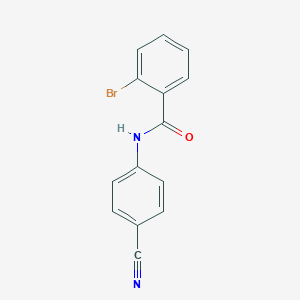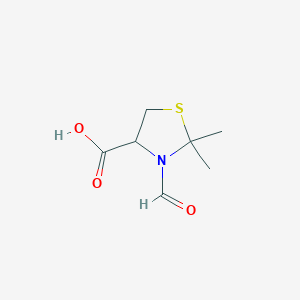
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid (FDMT) is a thiazolidine derivative that has been extensively studied due to its potential application in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 199.23 g/mol. FDMT has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be responsible for its protective effects on the liver and kidney. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells, suggesting that it may have anti-tumor properties.
生化学的および生理学的効果
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
実験室実験の利点と制限
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in water, making it easy to work with in aqueous solutions. However, there are also some limitations to the use of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of liver and kidney diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential use in the treatment of cancer.
合成法
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2-dimethylthiazolidine with chloroacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,2-dimethylthiazolidine with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The yield of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid using these methods varies from 50-80%.
科学的研究の応用
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been extensively studied for its potential application in scientific research. It has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
特性
CAS番号 |
55234-18-9 |
|---|---|
製品名 |
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid |
分子式 |
C7H11NO3S |
分子量 |
189.23 g/mol |
IUPAC名 |
3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
LPVHVQFTYXQKAP-UHFFFAOYSA-N |
SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
正規SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
その他のCAS番号 |
55234-18-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



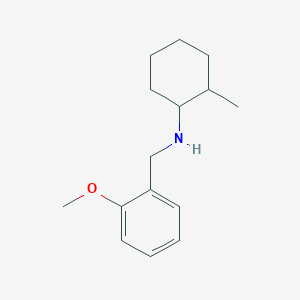
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
